molecular formula C9H10ClNO3 B15232826 (3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

Cat. No.: B15232826
M. Wt: 215.63 g/mol
InChI Key: ROPXXEPTKZPVRV-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-hydroxybenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The aldehyde group of 4-chloro-2-hydroxybenzaldehyde reacts with the amino group of the amino acid derivative under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 3-amino-3-(4-chloro-2-hydroxyphenyl)propylamine.

    Substitution: Formation of 3-amino-3-(4-methoxy-2-hydroxyphenyl)propanoic acid.

Scientific Research Applications

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid: Similar structure but lacks the stereochemistry.

    4-Chloro-2-hydroxybenzoic acid: Contains the same phenyl ring substitution but lacks the amino group and propanoic acid moiety.

    3-Amino-3-(4-methoxy-2-hydroxyphenyl)propanoic acid: Similar structure with a methoxy group instead of a chlorine atom.

Uniqueness

(3S)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid is unique due to its specific stereochemistry and combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-5-1-2-6(8(12)3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

ROPXXEPTKZPVRV-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)O)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(CC(=O)O)N

Origin of Product

United States

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